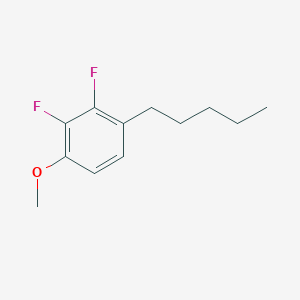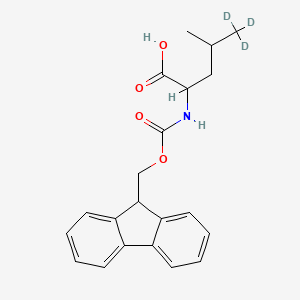
L-Leucine-d3-N-FMOC (methyl-d3)
Übersicht
Beschreibung
L-Leucine-d3-N-FMOC (methyl-d3) is a variant of the amino acid Leucine . It is also known by the synonyms FMOC-L-leucine and FMOC-L-Leu-OH . The isotopic enrichment of this compound is 99 atom % D . It has a molecular weight of 356.44 . This compound is used as a protected amino acid to synthesize isotope-labeled peptides for MS-based protein quantitation .
Synthesis Analysis
L-Leucine-d3-N-FMOC (methyl-d3) is synthesized using isotope-labeled peptides for MS-based protein quantitation . It is a protected amino acid, which means it is used in peptide synthesis to prevent unwanted peptide bond formation .Molecular Structure Analysis
The molecular formula of L-Leucine-d3-N-FMOC (methyl-d3) is CH3CH(CD3)CH2CH(NH-FMOC)COOH . This indicates that it is a complex organic compound with multiple functional groups.Chemical Reactions Analysis
As a protected amino acid, L-Leucine-d3-N-FMOC (methyl-d3) is used in the synthesis of isotope-labeled peptides . The specific chemical reactions involved in this process are not detailed in the available sources.Physical And Chemical Properties Analysis
L-Leucine-d3-N-FMOC (methyl-d3) has a molecular weight of 356.44 . It is stable if stored under recommended conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of Non-Proteinogenic Amino Acids
Researchers have developed synthetic strategies for preparing protected methyl esters of non-proteinogenic amino acids, utilizing the FMOC (9-fluorenylmethyloxycarbonyl) group for protection. This method involves the use of reductive amination and oxidation processes, with FMOC-protected amino acids as starting materials, demonstrating the versatility of FMOC-protected leucine derivatives in synthesizing complex amino acids (Temperini et al., 2020).
Peptide Synthesis and Modification
FMOC-L-Leucine has been identified as a distinctive PPARgamma ligand, showcasing unique receptor interaction modes and pharmacological properties. It is utilized in the synthesis of peptides that modulate PPARgamma activity, influencing insulin sensitivity and adipogenesis, indicating its potential in developing therapeutic agents (Rocchi et al., 2001).
Material Science and Nanotechnology
The FMOC group, when attached to amino acids like leucine, is used in the creation of self-assembling nanostructures. These materials are studied for their potential in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The ability of FMOC-protected amino acids to form hydrogels and nanostructures under physiological conditions is particularly noted (Das et al., 2008).
Characterization and Structural Analysis
Studies involving FMOC-L-Leucine derivatives contribute to our understanding of amino acid dynamics, molecular structures, and the effects of modifications on peptide behavior. Comparative dynamics of leucine methyl groups in FMOC-leucine have been analyzed, providing insights into the molecular behavior of protected amino acids and peptides (Vugmeyster et al., 2010).
Biocompatibility and Functionalization
Functionalization of biomaterials with FMOC-L-Leucine derivatives is explored to enhance biocompatibility and introduce bioactive functionalities. This approach is evident in the modification of cellulose whiskers with L-Leucine amino acid, showcasing the integration of biocompatible materials for various applications (Cateto & Ragauskas, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine-d3-N-FMOC (methyl-d3) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



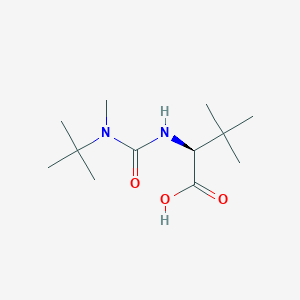
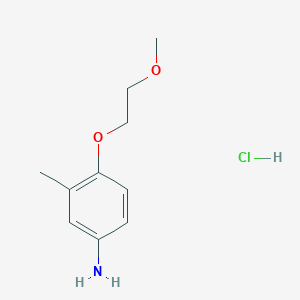
![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)
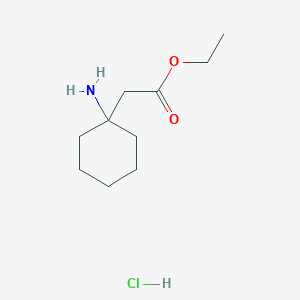
![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)
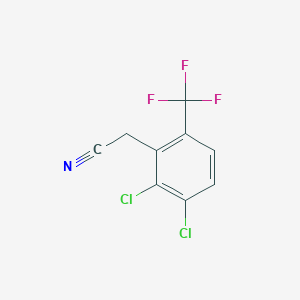
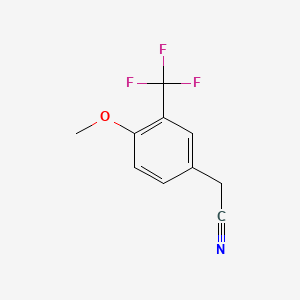
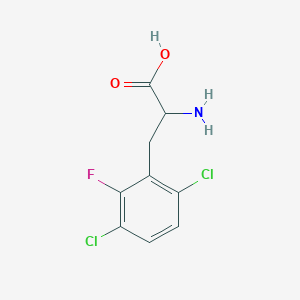
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)
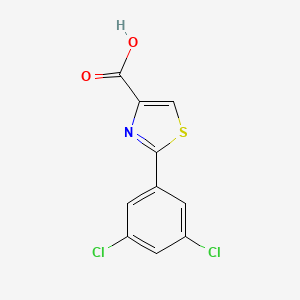
![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)
![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)
